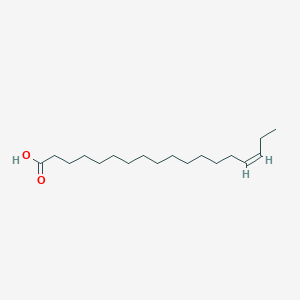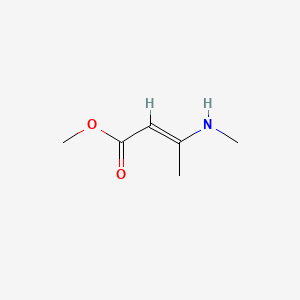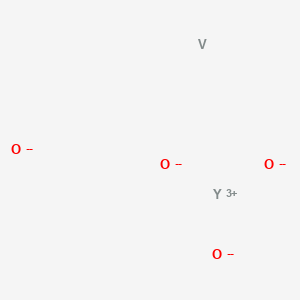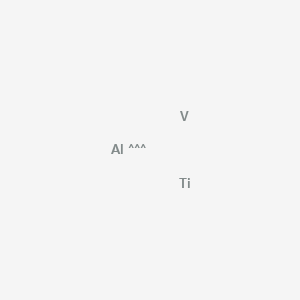
TI6 AL4 V ALLOY
Übersicht
Beschreibung
Ti6Al4V, also known as TC4 or ASTM Grade 5, is an alpha-beta titanium alloy with high specific strength and excellent corrosion resistance . It is one of the most commonly used titanium alloys, applied in a wide range of applications where low density and excellent corrosion resistance are necessary, such as the aerospace industry and biomechanical applications (implants and prostheses) .
Molecular Structure Analysis
Ti6Al4V alloy commonly exists in alpha, with hexagonal close-packed (hcp) crystal structure, and beta, with body-centered cubic (bcc) crystal structure . Aluminum stabilizes the alpha phase, while vanadium stabilizes the beta phase . The structural changes of Ti6Al4V in the aging phase transition are mainly manifested in the new phase of metastable phase .Chemical Reactions Analysis
The chemical reactions of Ti6Al4V alloy are complex and depend on the specific conditions. For example, the alloy undergoes hydrogen embrittlement in hydrogen-rich environments, leading to a notable reduction in strength and ductility .Physical And Chemical Properties Analysis
Ti6Al4V has excellent physical and chemical properties, including high specific strength, excellent corrosion resistance, and low density . It also has good weldability and is heat treatable . The exact properties can vary depending on the heat treatment condition of the alloy .Wissenschaftliche Forschungsanwendungen
Biomedical Applications : Ti6Al4V alloy is extensively used in the biomedical field, particularly for implants in dental and orthopedic applications due to its biocompatibility and corrosion resistance. Studies have investigated its use in biomedical implants, focusing on aspects such as biocompatibility, corrosion resistance, and surface treatments to enhance its performance in biological environments (Bedi et al., 2009), (Beltrán-Partida et al., 2015).
Aerospace and Aviation : Due to its high strength-to-weight ratio and excellent corrosion resistance, Ti6Al4V is a favored material in aerospace and aviation industries. Research has explored its applications in these sectors, focusing on aspects like material deposition efficiency and wear resistance (Mahamood & Akinlabi, 2016).
Machining and Manufacturing : The alloy's properties also make it a challenging material to machine, leading to significant research into improving its machinability. Studies have investigated cutting tool technology and machining parameters to enhance the processing of this alloy (Saini, Pabla, & Dhami, 2016), (Polishetty, Littlefair, & Tumma, 2016).
Additive Manufacturing : The use of Ti6Al4V in additive manufacturing, particularly in Selective Laser Melting (SLM), is an area of active research. The focus is on optimizing process parameters to reduce defects and enhance mechanical properties (Singla et al., 2021).
Corrosion Resistance : Ti6Al4V's corrosion resistance makes it an ideal candidate for applications in harsh environmental conditions. Research has been conducted on the corrosion behavior of Ti6Al4V, particularly in medical applications like dental implants (de la Garza-Ramos et al., 2020).
Laser Welding and Surface Treatments : The alloy's compatibility with laser welding processes and various surface treatments has been studied, especially for applications in automotive and aerospace industries. This research includes examining the mechanical and morphological properties of welded joints (Casalino, Curcio, & Minutolo, 2005), (Caiazzo, Curcio, Daurelio, & Minutolo, 2004).
Safety And Hazards
Zukünftige Richtungen
The future directions for Ti6Al4V alloy include further optimization of its production processes, improving its wear resistance, and expanding its applications in various fields . There is also ongoing research into understanding the wear mechanisms involved to enhance the utility of orthopedic titanium alloys .
Eigenschaften
InChI |
InChI=1S/Al.Ti.V | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAKJZDZIXHMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Ti].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlTiV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.790 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9833954 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)

![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
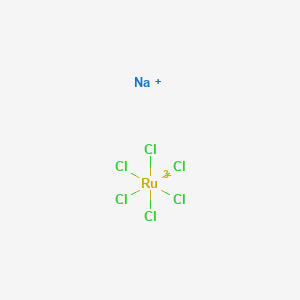
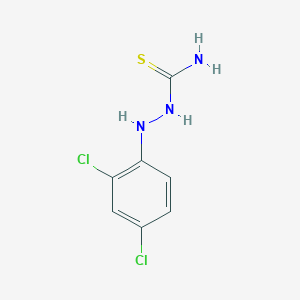
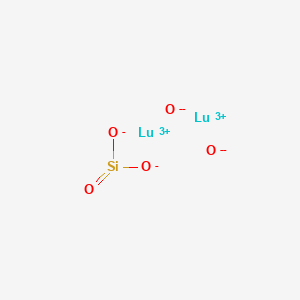
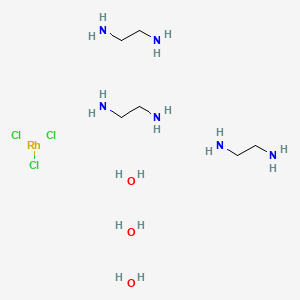
![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)
